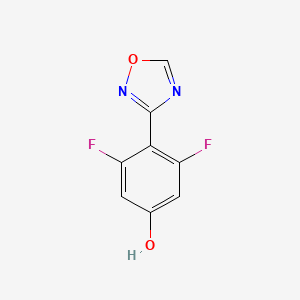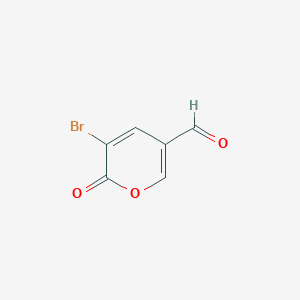![molecular formula C10H16O3 B15331451 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,9-dioxaspiro[55]undecan-4-one is a spiro compound characterized by a unique bicyclic structure that includes a spiro junction
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro junction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted spiro compounds
Applications De Recherche Scientifique
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The pathways involved may include inhibition of microbial growth or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,3-Dioxane derivatives
- 1,3-Dithiane derivatives
Uniqueness
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and biological activity. Compared to other spiro compounds, it may offer distinct advantages in terms of stability and functionality.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
11-methyl-1,9-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C10H16O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8H,2-7H2,1H3 |
Clé InChI |
AYCMVCZMZULRCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC12CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




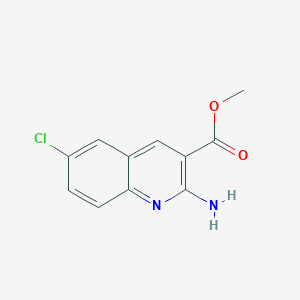

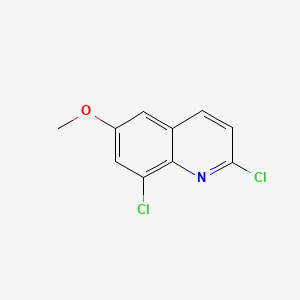

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
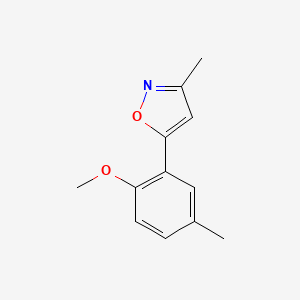
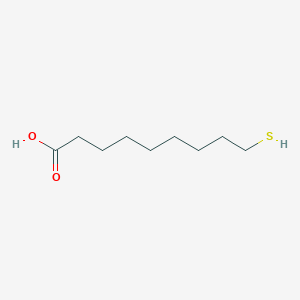
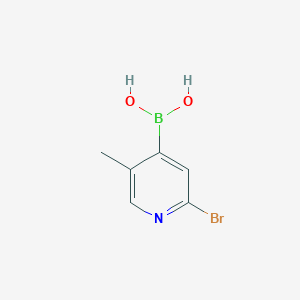
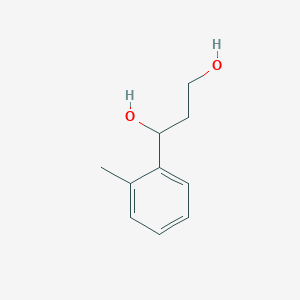
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
